molecular formula C9H9NO5 B1662924 (S)-3-Carboxy-4-hydroxyphenylglycine CAS No. 55136-48-6

(S)-3-Carboxy-4-hydroxyphenylglycine

Cat. No. B1662924
CAS RN: 55136-48-6
M. Wt: 211.17 g/mol
InChI Key: CHZBCZTXSTWCIG-SSDOTTSWSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity, stability, and the conditions needed for reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Metabotropic Glutamate Receptor Antagonism

(S)-3-Carboxy-4-hydroxyphenylglycine has been studied for its role as an antagonist at type I metabotropic glutamate receptors. In research conducted by Thomsen and Suzdak (1993), it was found that this compound can inhibit glutamate-stimulated phosphoinositide hydrolysis in a competitive manner, demonstrating its potential as a potent and competitive antagonist of the mGluR1α subtype (Thomsen & Suzdak, 1993).

Role in Neuropharmacology

(S)-3-Carboxy-4-hydroxyphenylglycine's interactions with metabotropic glutamate receptors have implications in neuropharmacology. For instance, Thoreson, Velte, and Miller (1995) discovered that certain phenylglycine derivatives, including S-3-carboxy-4-hydroxyphenylglycine, act as L-AP4 receptor agonists in the retina, suggesting a role in modulating retinal ON bipolar cells (Thoreson et al., 1995).

Application in Biochemistry

The compound has also been discussed in the context of peptide natural products. Rashed S Al Toma and colleagues (2015) highlighted its occurrence in a variety of peptide natural products, including antibiotics and biologically active linear and cyclic peptides. This suggests its significance in the biosynthesis and structural formation of these substances (Rashed S Al Toma et al., 2015).

Pharmacological Analysis

Further pharmacological analysis by Cavanni et al. (1994) revealed that derivatives of carboxyphenylglycine, including (S)-3-Carboxy-4-hydroxyphenylglycine, show activity on glutamate metabotropic receptors. This compound was observed to antagonize forskolin-stimulated cAMP levels in cells expressing mGlu2, acting as an agonist at this receptor subtype (Cavanni et al., 1994).

Anticonvulsant Properties

Tang et al. (1997) explored its use in epilepsy models, showing that (S)-3-Carboxy-4-hydroxyphenylglycine had anticonvulsant activity against sound-induced seizures in genetically epilepsy-prone rats, providing insights into its potential therapeutic applications (Tang et al., 1997).

Safety And Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used for this purpose.


Future Directions

This involves predicting or proposing future research directions. This could be based on the current state of research and the potential applications of the compound.


properties

IUPAC Name

5-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZBCZTXSTWCIG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Carboxy-4-hydroxyphenylglycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
C Thomsen, E Boel, PD Suzdak - European Journal of Pharmacology …, 1994 - Elsevier
The functional effects of phenylglycine analogs on metabotropic glutamate receptor (mGluR) subtypes mGluR 1α , mGluR 2 and mGluR 4 were examined. (S)-4-Carboxyphenylglycine (…
Number of citations: 170 www.sciencedirect.com
MJ Sheardown, C Thomsen - European Journal of …, 1996 - Wiley Online Library
Depolarization could be evoked in slices of rat cingulate cortex by the normally non‐excitatory compound L‐2‐amino‐4‐phosphonobutyrate (l‐AP4) if the slices had been sensitized by …
Number of citations: 8 onlinelibrary.wiley.com
RE Brown, KG Reymann - Neuroscience letters, 1995 - Elsevier
… The relatively specific class II agonists S-3-carboxy-4-hydroxyphenylglycine (3C4HPG) and 2S,3S,4S-acarboxycyclopropyl-glycine (L-CCG-I) did reduce PPD, but only at very high …
Number of citations: 67 www.sciencedirect.com
LB Gualda, GG Martins, B Müller… - Brazilian Journal of …, 2011 - SciELO Brasil
… The NO donor 3-morpholinosylnomine hydrochloride (SIN-1, 150, and 300 nmol) and the NO scavenger S-3-carboxy-4-hydroxyphenylglycine (carboxy-PTIO, 0.1-3.0 nmol) were …
Number of citations: 18 www.scielo.br
E Shave, L Pliss, ML Lawrance, T FitzGibbon… - Neurochemistry …, 2001 - Elsevier
Autoradiographical studies revealed that 10 nM [ 3 H]N-acetyl-aspartyl-glutamate (NAAG) labelled grey matter structures, particularly in the hippocamus, cerebral neocortex, striatum, …
Number of citations: 34 www.sciencedirect.com
Y Odagaki, N Nishi, T Koyama - The Japanese Journal of …, 2000 - jstage.jst.go.jp
The stimulation of high-affinity GTPase activity through metabotropic glutamate receptors (mGluRs) was pharmacologically characterized with the use of a series of agonists for mGluRs …
Number of citations: 1 www.jstage.jst.go.jp
N Nishi, Y Odagaki, T Koyama - British journal of pharmacology, 2000 - Wiley Online Library
Activation of heterotrimeric guanine nucleotide‐binding regulatory proteins (G‐proteins) functionally coupled to metabotropic glutamate receptors (mGluRs) was assessed by agonist‐…
Number of citations: 11 bpspubs.onlinelibrary.wiley.com
WB Thoreson, TJ Velte, RF Miller - Neuropharmacology, 1995 - Elsevier
Phenylglycine derivatives can act as agonists or antagonists at different metabotropic glutamate receptor (mGluR) subtypes, including subtypes sensitive to l-2-amino-4-…
Number of citations: 16 www.sciencedirect.com
O Yuji, N Nobuyuki, K Tsukasa - Jpn. J. Pharmacol., 2000 - cir.nii.ac.jp
The stimulation of high-affinity GTPase activity through metabotropic glutamate receptors (mGluRs) was pharmacologically characterized with the use of a series of agonists for mGluRs …
Number of citations: 0 cir.nii.ac.jp
A Pilc, B Legutko, A Czyrak - Progress in Neuro-Psychopharmacology and …, 1996 - Elsevier
1. The actions of several metabotropic glutamate receptor agonists and antagonists on noradrenaline (NA)-stimulated [ 3 H]-cyclic AMP accumulation were investigated in rat cerebral …
Number of citations: 8 www.sciencedirect.com

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